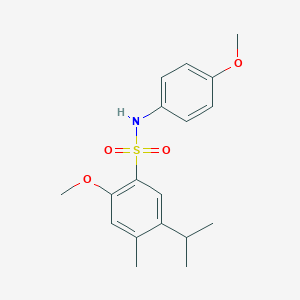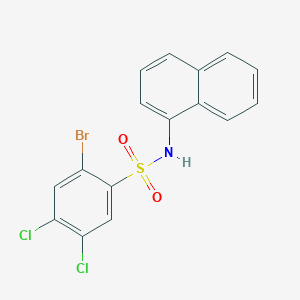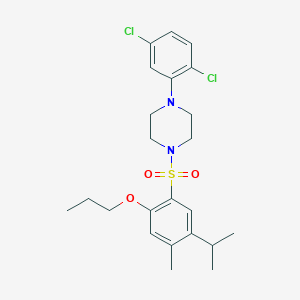
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate, also known as ABDCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. ABDCB is a sulfonate ester that contains bromine and chlorine atoms, making it a halogenated compound.
Mecanismo De Acción
The mechanism of action of (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is not fully understood. However, studies have shown that (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can interact with proteins and enzymes, leading to changes in their activity. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can also induce oxidative stress, leading to cell death in cancer cells.
Biochemical and Physiological Effects:
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to have both biochemical and physiological effects. In biochemical studies, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to crosslink proteins, leading to the identification and characterization of protein complexes. In physiological studies, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit cell proliferation. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has also been shown to induce oxidative stress, leading to cell death in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has several advantages for lab experiments. It is a relatively stable compound that can be stored for long periods without degradation. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also soluble in common organic solvents, making it easy to handle in the lab. However, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has some limitations. It is a halogenated compound, which can make it difficult to dispose of properly. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is also a potent cytotoxic agent, which can make it challenging to handle in the lab safely.
Direcciones Futuras
For research on (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate include exploring its mechanism of action, further investigating its potential as an anti-cancer agent, developing more efficient synthesis methods, and studying its environmental impact.
Métodos De Síntesis
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can be synthesized through a multi-step process that involves the reaction of 2-acetamidophenol with 2,4,5-trichlorobenzenesulfonyl chloride, followed by bromination with bromine in acetic acid. The final product is obtained through purification using column chromatography. The synthesis of (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate is a complex process that requires careful control of the reaction conditions to obtain high yields and purity.
Aplicaciones Científicas De Investigación
(2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and environmental science. In medicinal chemistry, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been studied for its potential as an anti-cancer agent. Studies have shown that (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In biochemistry, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been used as a tool to study protein-protein interactions. (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate can crosslink proteins, allowing the identification and characterization of protein complexes. In environmental science, (2-Acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate has been used as a marker for wastewater contamination in surface water.
Propiedades
IUPAC Name |
(2-acetamidophenyl) 2-bromo-4,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NO4S/c1-8(19)18-12-4-2-3-5-13(12)22-23(20,21)14-7-11(17)10(16)6-9(14)15/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYUHAWZNUNYCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetamidophenyl 2-bromo-4,5-dichlorobenzene-1-sulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B7440425.png)






